molecular formula C27H26N2O4 B7691045 N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-(p-tolyl)benzamide

N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-(p-tolyl)benzamide

Cat. No. B7691045
M. Wt: 442.5 g/mol
InChI Key: KJIZMNMOCXEAFC-UHFFFAOYSA-N
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Description

N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-(p-tolyl)benzamide, also known as HM-3, is a compound that has gained significant interest in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of benzamides and has been found to exhibit promising biological activities, making it an attractive candidate for drug development.

Mechanism of Action

The mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-(p-tolyl)benzamide involves its ability to bind to specific target proteins in the body, thereby modulating their activity. For example, in cancer cells, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-(p-tolyl)benzamide has been found to inhibit the activity of the protein AKT, which is involved in cell survival and proliferation. In Alzheimer's disease, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-(p-tolyl)benzamide has been shown to inhibit the aggregation of amyloid-beta protein, which is responsible for the formation of plaques in the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-(p-tolyl)benzamide are diverse and depend on the specific target protein and disease being studied. In cancer cells, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-(p-tolyl)benzamide has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. In Alzheimer's and Parkinson's disease, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-(p-tolyl)benzamide has been shown to have neuroprotective effects by inhibiting protein aggregation and reducing oxidative stress.

Advantages and Limitations for Lab Experiments

The advantages of using N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-(p-tolyl)benzamide in lab experiments include its high potency and selectivity for specific target proteins, making it an attractive candidate for drug development. However, the limitations of using N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-(p-tolyl)benzamide include its potential toxicity and lack of specificity for non-target proteins, which may lead to unwanted side effects.

Future Directions

There are several future directions for research on N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-(p-tolyl)benzamide. One potential area of study is the development of more potent and selective analogs of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-(p-tolyl)benzamide for use in drug development. Another area of research is the investigation of the potential use of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-(p-tolyl)benzamide in combination with other drugs for the treatment of various diseases. Additionally, the development of new methods for the synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-(p-tolyl)benzamide may lead to more efficient and cost-effective production of this compound.

Synthesis Methods

The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-(p-tolyl)benzamide involves the reaction of 2-hydroxy-8-methylquinoline with p-tolyl isocyanate, followed by the reaction of the resulting intermediate with 3,4-dimethoxybenzoyl chloride. The final product is obtained after purification and isolation.

Scientific Research Applications

N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-(p-tolyl)benzamide has been extensively studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-(p-tolyl)benzamide has been found to exhibit anti-tumor activity by inducing apoptosis in cancer cells. In Alzheimer's and Parkinson's disease research, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-(p-tolyl)benzamide has been shown to have neuroprotective effects by inhibiting the aggregation of amyloid-beta and alpha-synuclein proteins, respectively.

properties

IUPAC Name

3,4-dimethoxy-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O4/c1-17-8-11-22(12-9-17)29(27(31)20-10-13-23(32-3)24(15-20)33-4)16-21-14-19-7-5-6-18(2)25(19)28-26(21)30/h5-15H,16H2,1-4H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJIZMNMOCXEAFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC2=CC3=CC=CC(=C3NC2=O)C)C(=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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